![molecular formula C14H10F3NO3 B1330038 1-methyl-4-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic Acid CAS No. 80097-15-0](/img/structure/B1330038.png)

1-methyl-4-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

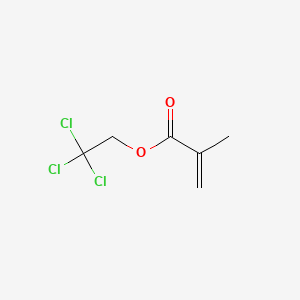

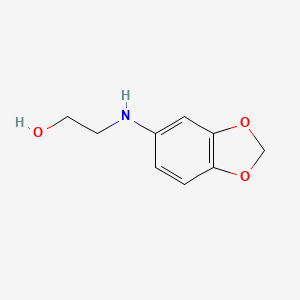

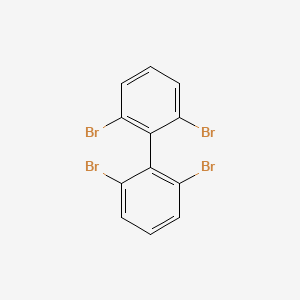

This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .

Synthesis Analysis

The synthesis of this compound encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . The intermediate was formed by a Pd-catalyzed coupling reaction between intermediate and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in its structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound generally involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications

Synthesis and Structural Studies

Synthesis and Derivative Formation

The compound has been used in the synthesis of various derivatives. For instance, it's involved in the creation of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives, which are prepared through a multi-step synthesis involving phosphorus sulfide and nucleophilic substitution reactions (Bradiaková et al., 2009).

Spectroscopic Analysis and Tautomer Prediction

The compound has been a subject of spectroscopic analysis, with investigations into its structure and vibrational spectra. Such studies provide insights into the tautomeric forms of the compound and its derivatives, and help in understanding the hydrogen bonding and conjugation effects within the molecular structure (Bahgat et al., 2009).

Thermal Behavior

The thermal decomposition and stability of derivatives of this compound have been studied, providing insights into its behavior under various temperatures and conditions. This is important for understanding its suitability in different industrial and pharmaceutical applications (Sikorska-Iwan & Modzelewska-Banachiewicz, 2005).

Chemical and Biological Interactions

Antibacterial Activity

Derivatives of this compound have been synthesized and evaluated for potential antibacterial properties. The compound's interaction with different bacterial strains has been observed and recorded, contributing to the field of antibiotic drug development (Devi et al., 2018).

Extraction and Reactive Extraction

Its derivatives have been used in studies to optimize the extraction process of pyridine-3-carboxylic acid, which is significant in the food, pharmaceutical, and biochemical industries. This involves understanding the equilibrium dynamics and extraction efficiency in different conditions (Kumar & Babu, 2009).

Spectroscopic Properties and Quantum Mechanical Study

The compound's derivatives have also been the focus of studies aiming to understand their spectroscopic properties and behavior under quantum mechanical frameworks. This involves analyzing molecular electrostatic potential, intermolecular interactions, and other chemical properties (Devi et al., 2020).

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-methyl-4-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO3/c1-18-6-10(12(19)11(7-18)13(20)21)8-3-2-4-9(5-8)14(15,16)17/h2-7H,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXIRTBRYEAQDFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C(=C1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50230077 |

Source

|

| Record name | 1-Methyl-4-oxo-5-(3-(trifluoromethyl)phenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50230077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-4-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic Acid | |

CAS RN |

80097-15-0 |

Source

|

| Record name | 1-Methyl-4-oxo-5-(3-(trifluoromethyl)phenyl)pyridine-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080097150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-4-oxo-5-(3-(trifluoromethyl)phenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50230077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Silanamine, N-[dimethyl(3,3,3-trifluoropropyl)silyl]-1,1-dimethyl-1-(3,3,3-trifluoropropyl)-](/img/structure/B1329955.png)

![1,1,2-Trimethyl-1H-benzo[E]indole](/img/structure/B1329958.png)